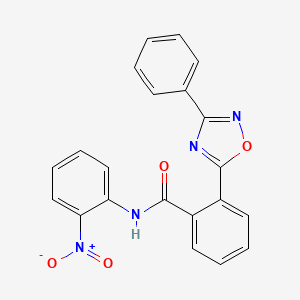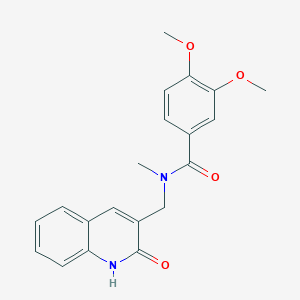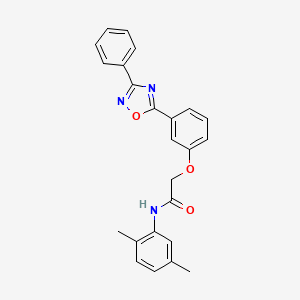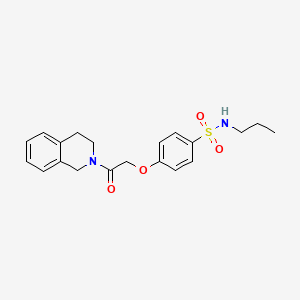
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, also known as PBNDS, is a chemical compound that has been the subject of numerous scientific studies over the past few decades. This compound has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In
Aplicaciones Científicas De Investigación
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide as a potential treatment for various diseases. For example, 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been found to have anti-inflammatory properties, which could make it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide are complex and varied. In addition to its anti-inflammatory properties, 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has also been found to have antioxidant properties, which could make it a potential treatment for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide for lab experiments is its relatively low toxicity. This means that it can be used in a wide range of experiments without causing harm to the subjects or the researchers. However, one of the limitations of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are many potential future directions for research on 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide. One promising area of research involves the use of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide as a potential treatment for cancer. 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been found to have anti-cancer properties, and researchers are currently exploring its potential as a cancer treatment. Another potential future direction for research on 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide involves the development of new synthetic methods that could make it easier and more cost-effective to produce this compound on a large scale.
Conclusion
In conclusion, 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is a chemical compound that has a wide range of potential applications in scientific research. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases, and researchers are currently exploring its potential in a number of different areas. While there are still many unanswered questions about the mechanism of action and long-term effects of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, the future looks bright for this promising compound.
Métodos De Síntesis
The synthesis of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dihydroisoquinoline with ethyl 2-bromoacetate to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl bromide. This intermediate is then reacted with sodium sulfonate to form the sulfonate ester, which is then reacted with propylamine to form the final product, 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide.
Propiedades
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-12-21-27(24,25)19-9-7-18(8-10-19)26-15-20(23)22-13-11-16-5-3-4-6-17(16)14-22/h3-10,21H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNCKRLYRKXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



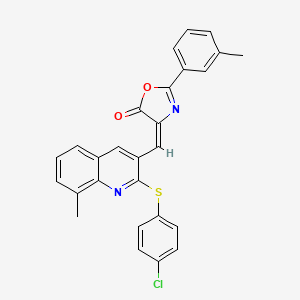
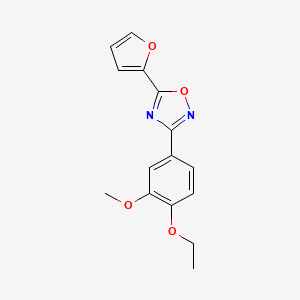
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)


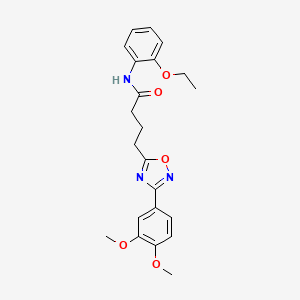

![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

